molecular formula C12H12OS B106029 2-Naphthalen-2-ylsulfanylethanol CAS No. 17225-95-5

2-Naphthalen-2-ylsulfanylethanol

Cat. No.: B106029
CAS No.: 17225-95-5
M. Wt: 204.29 g/mol
InChI Key: JXYIEIBYPJBHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthalen-2-ylsulfanylethanol is a chemical compound with the molecular formula C₁₂H₁₂OS. It is characterized by the presence of a naphthalene ring and a thiol group. This compound is recognized for its utility in organic synthesis and pharmaceutical research, where it serves as a building block for the creation of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Naphthalen-2-ylsulfanylethanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthol with ethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-ylsulfanylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalen-2-ylsulfanylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-ylsulfanylethanol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene ring and a thiol group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its utility in multiple research fields make it a valuable compound in scientific and industrial applications .

Properties

IUPAC Name

2-naphthalen-2-ylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYIEIBYPJBHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308145
Record name 2-naphthalen-2-ylsulfanylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17225-95-5
Record name NSC202521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-naphthalen-2-ylsulfanylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.